Cloruro de lutecio
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lutetium Chloride, also known as Lutetium(III) chloride, is used as a catalyst and laboratory reagent. It is also used in ceramics, optical glasses, electrical components, and photo-optical material .
Molecular Structure Analysis
Lutetium Chloride has a molecular formula of LuCl3. It forms hygroscopic white monoclinic crystals and also a hygroscopic hexahydrate LuCl3·6H2O . Anhydrous lutetium(III) chloride has the YCl3 (AlCl3) layer structure with octahedral lutetium ions .Chemical Reactions Analysis
The liquid–liquid extraction behavior of lutetium from different acidic solutions was investigated using two extractants, D2EHPA and PC88A, in kerosene . Lutetium extraction reactions with D2EHPA and PC88A from HNO3 and H2SO4 solutions were chemically and thermodynamically analyzed .Physical and Chemical Properties Analysis
Lutetium Chloride forms hygroscopic white monoclinic crystals . It has a density of 3.98 g/cm3, melts at 905 °C, and sublimes above 750°C . It is soluble in water .Aplicaciones Científicas De Investigación
Producción de Lutecio-177
El Lutecio-177 es un isótopo médico que se utiliza cada vez más en medicina nuclear . La producción de Lutecio-177 implica el uso de Cloruro de Lutecio . Este isótopo se utiliza para fines tanto diagnósticos como terapéuticos, como identificar enfermedades cardiovasculares e inflamatorias o tratar varios tipos de cáncer .
Tratamiento de tumores neuroendocrinos
El Lutecio-177, producido a partir de this compound, se utiliza en el tratamiento de tumores neuroendocrinos bien diferenciados . Estos tumores suelen sobreexpresar el receptor de somatostatina, que es el objetivo de los análogos de la somatostatina marcados con Lutecio-177 .
Terapia radiofarmacéutica
El this compound se utiliza en la producción de radiofármacos basados en Lutecio-177 . Estos radiofármacos se utilizan para tratar diversas afecciones, incluidos los tumores neuroendocrinos y el cáncer de próstata metastásico . Los radioligandos marcados con Lutecio-177 están diseñados para dirigirse y unirse a receptores o proteínas específicas que son características del cáncer diana .
Dosimetría
El Lutecio-177, derivado del this compound, se utiliza en dosimetría, que es la medición y el cálculo de la dosis de radiación administrada a los pacientes . Esto es esencial para garantizar la seguridad y la eficacia de los tratamientos
Mecanismo De Acción
- Lutetium-177 chloride primarily targets somatostatin receptors (SSTRs), with the highest affinity for subtype 2 somatostatin receptors (SSTR2) . These receptors are overexpressed by most gastroenteropancreatic neuroendocrine tumor (GEP-NET) cells but have low expression in normal tissues .
- This targeted radiation delivery allows Lutetium-177 chloride to selectively affect tumor cells while minimizing damage to surrounding healthy tissues .
- Notably, it interacts with prostate-specific membrane antigen (PSMA) , a transmembrane glycoprotein involved in these cellular functions .
- Its physical half-life is approximately 6.647 days .
- Adverse reactions, such as thrombocytopenia, anemia, neutropenia, renal toxicity, and hepatotoxicity, can be managed by adjusting the infusion interval and reducing the radioactivity dose .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Safety and Hazards
Lutetium Chloride may form combustible dust concentrations in air. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .
Direcciones Futuras
The use of the medical isotope lutetium-177 is increasing, but there are concerns that its worldwide availability may not be sufficient in the long term . This warrants an evaluation of its use and production . ITM Isotope Technologies Munich SE (ITM), a leading radiopharmaceutical biotech company, announced the successful completion of a new production line for the medical radioisotope non-carrier-added lutetium-177 (n.c.a. 177Lu) at its production facility IAZ in Garching near Munich .
Análisis Bioquímico
Cellular Effects
The cellular effects of lutetium chloride are primarily understood in the context of its radioactive isotope, lutetium-177 . Lutetium-177 chloride is used for the radiolabeling of pharmaceutical molecules, aimed either as an anti-cancer therapy or for scintigraphy (medical imaging) . It is known to influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of lutetium chloride, particularly lutetium-177 chloride, involves its radioactive decay. The emitted beta particles can damage cancer cells, making lutetium-177 chloride a valuable tool in targeted cancer therapy
Temporal Effects in Laboratory Settings
Lutetium-177 chloride, due to its radioactive nature, has a half-life of 6.64 days , which influences its stability and long-term effects on cellular function in in vitro or in vivo studies.
Dosage Effects in Animal Models
In the context of lutetium-177 chloride, it has been used in various therapeutic applications, and its dosage effects are an active area of research .
Transport and Distribution
Lutetium-177 chloride, due to its use in radiolabeling of pharmaceutical molecules, is known to be transported to specific target tissues or organs in the body .
Propiedades
{ "Design of the Synthesis Pathway": "The synthesis of Lutetium chloride can be achieved through the reaction of Lutetium metal with hydrochloric acid.", "Starting Materials": ["Lutetium metal", "Hydrochloric acid"], "Reaction": [ "1. Lutetium metal is added to a reaction vessel.", "2. Hydrochloric acid is slowly added to the reaction vessel, while stirring.", "3. The reaction mixture is heated to 80-100°C and stirred for several hours.", "4. The reaction mixture is allowed to cool to room temperature.", "5. The resulting Lutetium chloride solution is filtered to remove any impurities.", "6. The Lutetium chloride solution is then concentrated by evaporation to yield solid Lutetium chloride." ] } | |
Número CAS |
10099-66-8 |
Fórmula molecular |
Cl3Lu |
Peso molecular |
281.32 g/mol |
Nombre IUPAC |
lutetium(3+);trichloride |
InChI |
InChI=1S/3ClH.Lu/h3*1H;/q;;;+3/p-3 |
Clave InChI |
AEDROEGYZIARPU-UHFFFAOYSA-K |
SMILES |
Cl[Lu](Cl)Cl |
SMILES canónico |
[Cl-].[Cl-].[Cl-].[Lu+3] |
10099-66-8 | |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.